tert-butyl (3-(4-formyl-1H-1,2,3-triazol-1-yl)propyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[3-(4-formyltriazol-1-yl)propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3/c1-11(2,3)18-10(17)12-5-4-6-15-7-9(8-16)13-14-15/h7-8H,4-6H2,1-3H3,(H,12,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STIYSYBKWRBSSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN1C=C(N=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Tert-butyl (3-(4-formyl-1H-1,2,3-triazol-1-yl)propyl)carbamate is a next-generation, water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC). The primary target of this compound is the copper (I) catalyst in the CuAAC reaction.
Mode of Action
The compound interacts with the copper (I) catalyst in the CuAAC reaction, accelerating reaction rates and suppressing cell cytotoxicity. This interaction enhances the efficiency of the CuAAC reaction, making it a valuable tool in click chemistry.
Biochemical Pathways
Its role in the cuaac reaction suggests it may influence pathways involving azide-alkyne cycloadditions. These reactions are often used in the synthesis of various bioactive compounds, including indole derivatives, which have diverse biological activities.
Pharmacokinetics
Its water-soluble nature suggests it may have favorable absorption, distribution, metabolism, and excretion (adme) properties
Result of Action
The primary result of the action of this compound is the acceleration of reaction rates in the CuAAC reaction. This can lead to more efficient synthesis of bioactive compounds, potentially enhancing their therapeutic effects. Additionally, the compound suppresses cell cytotoxicity, which could reduce potential side effects of these bioactive compounds.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of copper (I) is necessary for the compound to exert its effects. Additionally, the compound’s water-soluble nature suggests it may be more effective in aqueous environments
Biological Activity
Tert-butyl (3-(4-formyl-1H-1,2,3-triazol-1-yl)propyl)carbamate is an organic compound that has attracted considerable attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound incorporates a triazole ring, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, synthesizing current research findings and case studies.
Chemical Structure and Properties
Molecular Formula : C₁₂H₁₇N₃O₃
Molecular Weight : 239.29 g/mol
CAS Number : 2097996-18-2
The compound features a tert-butyl group, a propyl chain, and a formyl-substituted triazole moiety. The presence of the triazole ring enhances its reactivity and biological profile.
Antimicrobial Activity
Research has indicated that compounds featuring triazole rings exhibit significant antimicrobial properties. A study demonstrated that derivatives of triazoles can inhibit the growth of various bacterial strains, suggesting that this compound may share similar properties. The mechanism of action is believed to involve disruption of microbial cell wall synthesis and interference with nucleic acid metabolism.
Anticancer Properties
This compound has shown promise in cancer research. In vitro studies have reported that this compound can induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and the modulation of cell cycle regulators. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15 | Induction of apoptosis |
| MCF7 (breast cancer) | 12 | Cell cycle arrest at G2/M phase |
| A549 (lung cancer) | 10 | Inhibition of proliferation |
Anti-inflammatory Effects
The triazole moiety is also associated with anti-inflammatory effects. Preliminary studies suggest that this compound can inhibit the production of pro-inflammatory cytokines in macrophages. This activity may be beneficial in treating inflammatory diseases such as arthritis.
Case Study 1: Synthesis and Biological Evaluation
A recent study synthesized several derivatives of this compound to evaluate their biological activities. The study found that modifications to the side chains significantly influenced the potency against various cancer cell lines. The most active derivative exhibited an IC50 value of 8 µM against MCF7 cells.
Case Study 2: Mechanistic Insights
Another investigation focused on elucidating the mechanism by which this compound induces apoptosis in cancer cells. Using flow cytometry and Western blot analysis, researchers demonstrated that the compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors.
Scientific Research Applications
Medicinal Chemistry
The triazole moiety in this compound is known for its bioactive properties, particularly in the development of antifungal and antibacterial agents. Research has shown that triazoles can inhibit the growth of various pathogens, making them crucial in the formulation of new antibiotics.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the synthesis of triazole derivatives and their efficacy against resistant strains of bacteria. The incorporation of the tert-butyl group enhanced solubility and bioavailability, leading to improved pharmacological profiles .
Click Chemistry
Tert-butyl (3-(4-formyl-1H-1,2,3-triazol-1-yl)propyl)carbamate can be utilized in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is pivotal for creating complex molecular architectures with high efficiency and selectivity.
Application Example:
In a recent publication, researchers demonstrated how this compound could serve as a versatile building block in synthesizing bioconjugates for targeted drug delivery systems . The ease of modification and functionalization makes it an attractive candidate for further exploration in nanomedicine.
Material Science
The compound's ability to form stable complexes with metals opens avenues for its application in materials science. It can be used to create metal-organic frameworks (MOFs) that are useful for gas storage and separation processes.
Research Insight:
A study highlighted the synthesis of MOFs using derivatives of triazole compounds, showcasing their potential in catalysis and environmental remediation . The stability and tunability of these frameworks are enhanced by incorporating tert-butyl groups.
Data Tables
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The table below summarizes key structural analogs and their differentiating features:
Key Observations:
- Triazole Substitutents: The target compound’s 4-formyl group distinguishes it from analogs with pyrimidine (), aminomethyl (), or boronic ester () groups. The formyl group enhances electrophilicity, enabling Schiff base formation or click chemistry for bioconjugation.
- Carbamate Linker : All analogs share the tert-butyl carbamate-propyl chain, but variations in the triazole’s substituents dictate reactivity and biological activity. For example, the pyrimidine-fluorophenyl analog () showed kinase inhibition, while the benzimidazolone derivative () demonstrated antiparasitic activity.
Analytical and Spectroscopic Data
Mass Spectrometry :
- The target compound’s theoretical [M+H]+ is ~283.3. Comparatively, the pyrimidine analog () showed [M+H]+ at 411.33 , while the benzimidazolone derivative () had [M-Boc+H]+ at 270 .
- The trifluoromethylphenyl-triazole analog () displayed precise HRMS alignment (Δm/z = 0.0005), underscoring structural reliability .
Chromatography :
- LCMS data for benzimidazolone analogs () confirmed Boc-deprotection efficiency, a critical step absent in the target compound’s synthesis.
Preparation Methods
Synthesis of the 1,2,3-Triazole Core via CuAAC
- The 1,2,3-triazole ring is formed by the cycloaddition of an azide and an alkyne under copper(I) catalysis.
- Typically, a 3-azidopropyl carbamate derivative is reacted with a terminal alkyne bearing a protected or oxidizable group.
- The reaction proceeds efficiently under mild conditions, often in solvents like dichloromethane or dimethylformamide, with copper sulfate and sodium ascorbate as the catalytic system or copper(I) iodide directly.
- This "click" reaction yields 1,4-disubstituted 1,2,3-triazoles with high regioselectivity and yields.
Introduction of the Formyl Group at the 4-Position
- The formyl group is introduced by oxidation of a hydroxymethyl substituent at the 4-position of the triazole.
- A common approach involves first synthesizing the 4-hydroxymethyl-1,2,3-triazole intermediate.
- Oxidation is then carried out using Dess–Martin periodinane (DMP) or similar mild oxidants in dichloromethane to convert the hydroxymethyl group to the aldehyde (formyl) group.
- This selective oxidation preserves the integrity of the triazole ring and other sensitive functionalities.
Preparation of the tert-Butyl Carbamate-Protected Propyl Linker
- The propyl amine linker is protected by reaction with di-tert-butyl dicarbonate (Boc2O) to form the tert-butyl carbamate group.
- For example, 3-bromopropylamine hydrobromide is treated with triethylamine and Boc2O in methanol or dichloromethane at low temperature (0 °C) to room temperature, yielding tert-butyl (3-bromopropyl)carbamate.
- This intermediate is then converted to the corresponding azide by nucleophilic substitution with sodium azide in DMF.
- The resulting azide is used in the CuAAC step described above.
Representative Synthetic Route Summary
| Step | Reaction Type | Starting Material/Intermediate | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|---|
| 1 | Boc Protection | 3-Bromopropylamine hydrobromide | Boc2O, NEt3, MeOH or CH2Cl2, 0 °C to rt, 16 h | tert-butyl (3-bromopropyl)carbamate |
| 2 | Azide Substitution | tert-butyl (3-bromopropyl)carbamate | NaN3, DMF, RT | tert-butyl (3-azidopropyl)carbamate |
| 3 | CuAAC Cycloaddition | tert-butyl (3-azidopropyl)carbamate + terminal alkyne | Cu(I) catalyst (CuSO4 + sodium ascorbate or CuI), solvent (e.g., DCM), RT | 1,4-disubstituted 1,2,3-triazole with hydroxymethyl substituent at 4-position |
| 4 | Oxidation to Aldehyde | 4-Hydroxymethyl-1,2,3-triazole derivative | Dess–Martin periodinane, DCM, RT | tert-butyl (3-(4-formyl-1H-1,2,3-triazol-1-yl)propyl)carbamate |
Detailed Research Findings and Notes
- The Boc protection step is efficient and yields the carbamate intermediate in high purity without the need for isolation of intermediates in some protocols.
- CuAAC is highly selective, providing the 1,4-regioisomer predominantly, which is critical for the correct positioning of the formyl group at the 4-position of the triazole.
- Oxidation with Dess–Martin periodinane is preferred due to its mildness and selectivity, avoiding overoxidation or degradation of the triazole ring.
- Alternative oxidation methods such as Swern or PCC oxidation may be less selective or harsher, potentially reducing yields.
- The entire synthesis is typically conducted under anhydrous and inert atmosphere conditions to prevent side reactions and decomposition.
- Purification is commonly achieved by standard chromatographic techniques or recrystallization depending on the scale and purity requirements.
Data Table: Key Reagents and Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Boc Protection | Boc2O, NEt3, MeOH or CH2Cl2, 0 °C to rt | ~85-95 | High purity, mild conditions |
| Azide Substitution | NaN3, DMF, RT | ~90-98 | Efficient SN2 displacement |
| CuAAC Cycloaddition | CuSO4 + sodium ascorbate or CuI, DCM, RT | ~85-95 | High regioselectivity, mild conditions |
| Oxidation to Aldehyde | Dess–Martin periodinane, DCM, RT | ~80-90 | Mild, selective oxidation |
Q & A
Q. What are the common synthetic routes for tert-butyl (3-(4-formyl-1H-1,2,3-triazol-1-yl)propyl)carbamate?
The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction . A general approach involves:
- Step 1 : Synthesis of an alkyne-bearing precursor (e.g., tert-butyl (3-propynyl)carbamate).
- Step 2 : Reaction with an azide-containing aldehyde derivative (e.g., 4-azidobenzaldehyde) under Cu(I) catalysis to form the triazole ring.
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) . Key reaction conditions:
| Parameter | Typical Range |
|---|---|
| Solvent | DMF or THF |
| Catalyst | CuSO₄·5H₂O + Sodium ascorbate |
| Temperature | 25–60°C |
| Reaction monitoring via TLC or LC-MS is critical to confirm triazole formation . |
Q. How is the compound characterized structurally?
- X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for refinement of crystal structures. Hydrogen bonding between the formyl group and adjacent carbamate moieties often stabilizes the crystal lattice .
- Spectroscopy :
- ¹H/¹³C NMR : The formyl proton resonates at δ ~9.8–10.2 ppm; triazole protons appear as singlet(s) near δ 7.5–8.5 ppm .
- IR : Stretching vibrations for C=O (carbamate: ~1690–1720 cm⁻¹; formyl: ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., disorder in the triazole ring) be resolved?
Structural disorder, common in flexible triazole-propyl chains, requires advanced refinement strategies:
Q. What strategies optimize the formyl group’s reactivity for downstream functionalization?
The formyl group enables Schiff base formation or reductive amination. Key considerations:
- Protection : Temporarily mask the formyl group using ethylene glycol (forming a cyclic acetal) to prevent side reactions during carbamate deprotection .
- Selective reduction : Use NaBH₄ in MeOH/THF (0°C) to reduce the formyl group to -CH₂OH without affecting the carbamate .
- Cross-coupling : Suzuki-Miyaura reactions with boronic acids (e.g., aryl/heteroaryl) require Pd(PPh₃)₄ catalysis (80°C, DMF/H₂O) .
Q. How do solvent polarity and temperature affect the compound’s stability during storage?
Stability studies indicate:
| Condition | Degradation Pathway | Mitigation |
|---|---|---|
| Polar aprotic solvents (DMF, DMSO) | Hydrolysis of carbamate (t₁/₂ ~7 days at 25°C) | Store in anhydrous THF at -20°C |
| Acidic/basic media | Rapid cleavage of tert-butyloxycarbonyl (Boc) group | Neutralize post-synthesis and avoid prolonged exposure |
| Data from analogous carbamates suggest the triazole-formyl moiety is stable up to 100°C in inert atmospheres . |
Methodological Considerations
Q. What analytical techniques resolve ambiguities in reaction monitoring (e.g., byproduct identification)?
- LC-HRMS : Differentiate between the target compound (exact mass: calc. for C₁₁H₁₇N₃O₃: 251.1274) and common byproducts (e.g., des-formyl analogues, Δm/z = -28.0106) .
- 2D NMR (HSQC/HMBC) : Assign triazole C-H correlations (¹JCH ~210 Hz) and confirm Boc-group integrity via carbonyl correlations .
Q. How can computational modeling predict the compound’s reactivity in medicinal chemistry applications?
- *DFT calculations (B3LYP/6-31G)**: Optimize geometry to evaluate electrophilicity of the formyl group (Fukui indices) and nucleophilic sites on the triazole .
- Molecular docking (AutoDock Vina) : Screen against targets (e.g., kinases) to prioritize derivatives for synthesis. The triazole-propyl chain often occupies hydrophobic pockets .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields (e.g., 50% vs. 75%)?
Yield variations arise from:
- Catalyst loading : Cu(I) concentrations >10 mol% may accelerate side reactions (e.g., Glaser coupling of alkynes) .
- Purification efficiency : Gradient elution (5→40% EtOAc/hexane) improves separation of polar byproducts vs. isocratic methods . Best practices: Replicate literature procedures with strict inert atmosphere control (N₂/Ar) and monitor reaction progress hourly.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
